molecular formula C15H22N2O5 B2788287 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane CAS No. 300359-71-1

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane

Cat. No.: B2788287
CAS No.: 300359-71-1
M. Wt: 310.35
InChI Key: ADVUCUCSVSOBQR-UHFFFAOYSA-N
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Description

Overview of 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane in Academic Research

This compound (molecular formula: $$ \text{C}{15}\text{H}{22}\text{N}2\text{O}5 $$, molecular weight: 310.35 g/mol) is a nitrogen-containing crown ether derivative characterized by a 12-membered macrocyclic ring. Its structure combines three oxygen atoms and one nitrogen atom within the cyclic framework, with a 4-nitrobenzyl group appended to the nitrogen center. This configuration enables selective ion-binding properties, particularly for transition metals and alkaline earth cations, making it valuable in sensor development and separation technologies.

The compound’s SMILES notation (C1COCCOCCOCCN1CC2=CC=C(C=C2)N+[O-]) underscores its hybrid ether-amine backbone and nitroaromatic substituent. Academic studies have focused on its conformational flexibility, with X-ray crystallography revealing a pseudo-chair arrangement for the macrocycle and planar geometry for the nitrobenzyl group. These structural features directly influence its host-guest interactions, as demonstrated in solvent extraction experiments involving lead(II) and copper(II) ions.

Historical Context and Development of Azacrown Ethers

Azacrown ethers emerged in the late 20th century as nitrogen-analogues of traditional crown ethers, with pioneering work by Vögtle and Pedersen establishing their synthetic routes. The substitution of oxygen atoms with nitrogen introduced basicity to the macrocycle, enabling pH-dependent binding behaviors absent in all-oxygen crowns. Early variants like cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane) demonstrated superior affinity for transition metals, spurring interest in functionalized derivatives.

The incorporation of aromatic substituents, such as the nitrobenzyl group in This compound , marked a critical advancement. This modification enhanced selectivity for cations with high charge density, as the electron-withdrawing nitro group polarized the nitrogen lone pair, strengthening metal-ligand coordination. Comparative studies showed nitro-functionalized azacrowns exhibit up to 3-fold higher stability constants for silver(I) compared to unsubstituted analogs.

Significance of Nitrobenzyl Functionalization in Macrocyclic Chemistry

Nitrobenzyl groups confer three principal advantages to azacrown ethers:

  • Electronic modulation : The nitro group ($$-\text{NO}_2$$) withdraws electron density via resonance, increasing the nitrogen atom’s Lewis basicity and enhancing metal ion binding.
  • Steric effects : The planar nitrobenzyl moiety imposes directional constraints on guest inclusion, favoring cations that fit its spatial profile.
  • Photoresponsivity : Nitroaromatic compounds often exhibit photochromic properties, enabling light-controlled release of bound ions—a feature explored in smart membrane applications.

In This compound , these properties synergize with the mixed-donor macrocycle to create a versatile ligand. Spectroscopic studies (e.g., UV-Vis titration) confirm its ability to form 1:1 complexes with lanthanides, with log $$ K $$ values exceeding 5.0 for europium(III).

Scope and Structure of the Present Research Outline

This article systematically addresses:

  • Synthetic pathways for nitrobenzyl-azacrown ethers, including nucleophilic aromatic substitution and template-assisted cyclization.
  • Structural elucidation via NMR, X-ray diffraction, and computational modeling.
  • Applications in ion-selective electrodes, catalytic systems, and radiopharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[(4-nitrophenyl)methyl]-1,4,7-trioxa-10-azacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVUCUCSVSOBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of 4-nitrobenzyl bromide with 1,4,7-trioxa-10-azacyclododecane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide or sodium ethoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods:

Biological Activity

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane is a synthetic compound that belongs to the class of azacrown ethers. Its unique structure, featuring both nitrogen and oxygen heteroatoms in a cyclic arrangement, imparts significant biological activity. This article reviews the biological properties of this compound, including its potential applications in medicinal chemistry, its interaction with biological systems, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 84227-47-4
  • Structure :
    Structure C11H14N2O3\text{Structure }C_{11}H_{14}N_{2}O_{3}

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The nitro group in the benzyl moiety may enhance the compound's ability to penetrate bacterial cell walls and disrupt cellular processes.

Anticancer Activity

Research has shown that azacrown ethers can exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that derivatives of azacrown compounds significantly inhibited the proliferation of human cancer cells by inducing apoptosis. The mechanism involves the disruption of mitochondrial function and the activation of caspases.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited IC50 values in the micromolar range. This suggests a promising potential for further development as an anticancer agent.
  • Antimicrobial Efficacy :
    • In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound had a minimum inhibitory concentration (MIC) comparable to known antibiotics, indicating its potential as an antimicrobial agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Metal Ion Complexation : Azacrown ethers are known for their ability to chelate metal ions, which can be crucial for biological processes.
  • Cell Membrane Disruption : The hydrophobic nature of the nitrobenzyl group may facilitate membrane penetration and disruption.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MICReference
AntimicrobialE. coli32 µg/mL
AnticancerHeLa15 µM
AnticancerMCF-720 µM

Scientific Research Applications

Ion Transport

One of the primary applications of 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane is in the field of ion transport. Aza-crown ethers are known to facilitate the transport of cations across biological membranes. Research indicates that this compound can act as an ionophore, enhancing the permeability of specific ions such as calcium, sodium, and potassium in human neutrophils .

Antimicrobial Activity

Studies have shown that derivatives of aza-crown ethers exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of nitrobenzyl groups enhances their efficacy by increasing membrane permeability and facilitating ion influx, which can disrupt bacterial homeostasis .

Drug Delivery Systems

The ability of this compound to encapsulate metal ions makes it a candidate for drug delivery systems. Its structural properties allow it to form stable complexes with therapeutic agents, potentially improving their solubility and bioavailability in biological systems .

Study on Calcium Ion Transport

A notable study investigated the effects of various aza-crown ethers on intracellular calcium levels in human neutrophils. The research demonstrated that this compound significantly increased intracellular calcium concentrations ([Ca²⁺]i), suggesting its potential role in modulating immune responses through calcium signaling pathways .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial activity, this compound exhibited significant inhibitory effects against several bacterial strains. The compound's mechanism was attributed to its ability to disrupt ion gradients across bacterial membranes, leading to cell lysis .

Summary Table of Applications

Application AreaDescriptionKey Findings
Ion TransportFacilitates cation transport across membranesIncreases [Ca²⁺]i in human neutrophils
Antimicrobial ActivityExhibits activity against Gram-positive and Gram-negative bacteriaDisrupts ion gradients leading to cell lysis
Drug Delivery SystemsForms stable complexes with therapeutic agentsEnhances solubility and bioavailability

Comparison with Similar Compounds

Table 1: Comparative Analysis of Macrocyclic Compounds

CAS Number Compound Name (IUPAC) Molecular Formula Substituent(s) Heteroatoms in Ring Key Inferred Properties
Target Compound This compound C₁₅H₂₁N₂O₅ 4-Nitrobenzyl 3 O, 1 N Electron-withdrawing substituent; potential photochemical activity
156970-79-5 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane C₂₂H₃₂N₄ Two benzyl groups 4 N Enhanced metal chelation; hydrophobic due to aromatic groups
156731-04-3 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane C₁₀H₂₁NO₄ Methoxymethyl 3 O, 1 N Polar substituent; improved solubility in protic solvents
142273-75-4 4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane C₁₂H₂₆N₂O₄ Two methoxymethyl groups 2 O, 2 N Steric hindrance; dual nitrogen sites for coordination
120107-68-8 10-(Oxiran-2-ylmethyl)-1,4,7-trioxa-10-azacyclododecane C₁₁H₂₁NO₄ Oxiranylmethyl 3 O, 1 N Epoxide reactivity; potential for crosslinking or polymerization

Key Comparisons

Substituent Effects: The 4-nitrobenzyl group in the target compound introduces strong electron-withdrawing character, which may stabilize negative charges or modify redox behavior compared to electron-donating groups like benzyl (C₂₂H₃₂N₄) or methoxymethyl (C₁₀H₂₁NO₄) . The oxiranylmethyl substituent (C₁₁H₂₁NO₄) adds epoxide functionality, enabling reactivity in ring-opening reactions, unlike the chemically stable nitro group.

Heteroatom Arrangements :

  • The tetraazacyclododecane framework (C₂₂H₃₂N₄) features four nitrogen atoms, enhancing its metal-binding capacity for transition metals like Cu²⁺ or Ni²⁺. In contrast, the target compound’s single nitrogen may limit coordination sites but improve selectivity.
  • Compounds with dual nitrogen atoms (e.g., C₁₂H₂₆N₂O₄ ) offer multiple coordination sites but may suffer from steric interference due to substituents.

Physical and Chemical Properties: Hydrophobicity: Benzyl-substituted compounds (C₂₂H₃₂N₄ ) are more hydrophobic than nitrobenzyl or methoxymethyl derivatives, impacting solubility in aqueous systems. Reactivity: The nitro group in the target compound may undergo reduction to an amine under specific conditions, whereas epoxide-containing analogs (C₁₁H₂₁NO₄ ) participate in nucleophilic addition reactions.

Research Implications

  • Ligand Design : The trioxa-aza core may serve as a scaffold for developing ligands with tailored redox or steric properties.

Further experimental work is required to validate these hypotheses, particularly regarding coordination chemistry and stability under varying conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane, and how can reaction parameters (e.g., solvent, temperature) be optimized to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and stoichiometric ratios of precursors (e.g., nitrobenzyl halides and macrocyclic amines). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization ensures purity. Yield optimization may involve factorial design experiments to test variable interactions (e.g., time, catalyst loading) .
  • Validation : Confirm structure using 1H/13C^1 \text{H}/\text{}^{13}\text{C} NMR (peaks for nitrobenzyl protons at δ 7.5–8.2 ppm and macrocycle ether/amine signals) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

Spectroscopy : Use 1H^1 \text{H} NMR to identify aromatic protons (nitrobenzyl group) and macrocycle ether/amine linkages. IR spectroscopy confirms C-N (1250–1350 cm1^{-1}) and nitro (1520–1350 cm1^{-1}) stretches.

Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water). X-ray diffraction (XRD) reveals bond angles, torsion angles, and nitrobenzyl spatial orientation. Compare with CCDC reference data (e.g., similar nitroaromatic macrocycles in ) .

Advanced Research Questions

Q. What strategies are effective for optimizing the synthesis of this compound under green chemistry principles?

  • Methodology : Replace traditional solvents with ionic liquids or supercritical CO2_2. Use catalytic methods (e.g., phase-transfer catalysts) to reduce reaction time. Apply AI-driven platforms (e.g., COMSOL Multiphysics) to simulate solvent-catalyst interactions and predict optimal conditions .
  • Validation : Monitor reaction progress via in-situ FTIR or HPLC. Compare energy consumption and E-factor metrics with conventional methods .

Q. How can the chelation properties of this macrocycle be evaluated for potential applications in radiopharmaceuticals or metal ion sensing?

  • Methodology :

Spectroscopic Titration : Titrate the compound with metal ions (e.g., Gd3+^{3+}, Cu2+^{2+}) in buffered solutions. Monitor binding via UV-Vis (ligand-to-metal charge transfer bands) or fluorescence quenching.

Stability Constants : Use potentiometric titration (pH 2–12) to calculate logKK values. Compare with known DOTA derivatives (e.g., ) for relative efficacy .

Q. What computational approaches are suitable for predicting the conformational flexibility and host-guest interactions of this macrocycle?

  • Methodology :

Molecular Dynamics (MD) : Simulate macrocycle behavior in aqueous/organic solvents (AMBER/CHARMM force fields). Analyze cavity size variation and nitrobenzyl group rotation.

Docking Studies : Use AutoDock Vina to model interactions with target ions/molecules. Validate with experimental XRD or NMR data .

Q. How should researchers address contradictions between spectroscopic and crystallographic data (e.g., unexpected proton environments in NMR vs. XRD)?

  • Methodology :

Dynamic Effects : NMR captures time-averaged conformations, while XRD shows static structures. Use variable-temperature NMR to detect rotational barriers (e.g., nitro group flipping).

DFT Calculations : Compare calculated (Gaussian/B3LYP) and experimental spectra to identify discrepancies caused by solvation or crystal packing .

Q. What experimental designs are recommended for studying the hydrolytic stability of this compound under physiological conditions?

  • Methodology :

Accelerated Aging : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at intervals (0, 24, 48 hrs).

Stress Testing : Expose to oxidative (H2_2O2_2), acidic (pH 2), and basic (pH 10) conditions. Track stability using HPLC-UV .

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